molecular formula C5H5ClN2O B1422663 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1247049-92-8

5-Chloro-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B1422663
CAS No.: 1247049-92-8
M. Wt: 144.56 g/mol
InChI Key: AKPDCLPMFJYLLY-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1,2,4-oxadiazole (CID 53621881) is a chemical compound with the molecular formula C5H5ClN2O . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The compound belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold recognized for its broad applications in pharmacology and materials science . As a key synthetic intermediate, this chlorinated oxadiazole is of significant interest for constructing more complex molecules. Researchers utilize it to develop novel compounds for various investigative purposes. 1,2,4-oxadiazole derivatives, in general, have demonstrated a wide spectrum of biological activities in scientific literature, including potential as anticancer, antiviral, and antibacterial agents, and some have found application in the development of high-energy materials and fluorescent sensors . The presence of both the chloro and cyclopropyl substituents on the oxadiazole core makes this compound a valuable substrate for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions . This product is intended for research purposes only and is not for human or veterinary use. Chemical Identifiers: • SMILES: C1CC1C2=NOC(=N2)Cl • InChIKey: AKPDCLPMFJYLLY-UHFFFAOYSA-N • Molecular Weight: 144.56 g/mol

Properties

IUPAC Name

5-chloro-3-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPDCLPMFJYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247049-92-8
Record name 5-chloro-3-cyclopropyl-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures (0-30°C) followed by heating to induce cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology: The compound has been studied for its antimicrobial and antiviral properties. It shows promise as a lead compound for the development of new antibiotics and antiviral agents .

Medicine: Research has indicated that derivatives of 1,2,4-oxadiazoles, including 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole, exhibit anti-inflammatory, analgesic, and anticancer activities. These properties make it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Cyclopropyl vs. Aryl Groups : Cyclopropyl substituents (as in the target compound) improve metabolic stability compared to aryl groups, which may degrade more readily in vivo .
  • Functional Group Diversity: Isocyanomethyl () and benzyl-azetidine () substituents introduce reactive or bulky groups, expanding applications beyond antiviral uses (e.g., polymer chemistry or CNS targeting) .

Physicochemical Properties

  • Polarity : The chlorine atom increases hydrophilicity (logP ~2.5 estimated) compared to methyl (logP ~2.8) or ethyl (logP ~3.2) analogues, improving aqueous solubility .

Biological Activity

5-Chloro-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a chlorine atom and a cyclopropyl group enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and inhibiting essential bacterial enzymes. This compound is particularly promising as a lead candidate for the development of new antibiotics.

Anticancer Properties

The anticancer activity of this compound has been evaluated through various studies. Notably, it has demonstrated cytotoxic effects against multiple cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HCT-116 (Colorectal)0.87
HeLa (Cervical)0.67
PC-3 (Prostate)0.80
MDA-MB-435 (Breast)0.75

The mechanism of action appears to involve the inhibition of key enzymes associated with cell proliferation and the induction of apoptosis in cancer cells. Molecular docking studies have further elucidated its interaction with targets such as topoisomerase I.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several research studies have focused on synthesizing derivatives of oxadiazoles and evaluating their biological activities:

  • Study on Antiproliferative Activity : A library of oxadiazole derivatives was synthesized and tested for their antiproliferative activity using the MTT assay. Among these compounds, derivatives similar to this compound exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 and HeLa .
  • Mechanism-Based Approaches : Research highlighted the mechanisms through which oxadiazole derivatives exert their anticancer effects. The study found that some compounds inhibited topoisomerase I activity, leading to increased apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 5-chloro-3-cyclopropyl-1,2,4-oxadiazole, and how can purity be optimized?

A common method involves reacting cyclopropanecarbonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate to form the amidoxime intermediate. Subsequent cyclization with chloroacetyl chloride under reflux conditions yields the target compound . Purity optimization requires careful control of stoichiometry (e.g., 1:1.5 molar ratio of nitrile to hydroxylamine) and purification via column chromatography using ethyl acetate/hexane (3:7). TLC monitoring (Rf ~0.5) and spectroscopic validation (¹H NMR: δ 1.2–1.5 ppm for cyclopropyl protons; IR: 1650 cm⁻¹ for C=N stretch) are critical .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 1.2–1.5 ppm), distinct from aromatic or methyl groups in analogs like 3-phenyl derivatives (δ 7.2–7.8 ppm) .
  • 13C NMR : The oxadiazole ring carbons resonate at ~160–170 ppm, while the cyclopropyl carbons appear at 8–12 ppm .
  • Mass Spectrometry : A molecular ion peak at m/z 183.6 [M+H]⁺ confirms the molecular formula C₆H₆ClN₃O .

Q. What stability challenges arise during storage, and how are they mitigated?

The compound is moisture-sensitive due to the reactive C-Cl bond. Degradation products (e.g., hydrolysis to 3-cyclopropyl-1,2,4-oxadiazol-5-ol) are minimized by storing under inert gas (argon) at −20°C in amber vials. Stability assays via HPLC (C18 column, acetonitrile/water) show >95% purity retention over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the C5 chlorine atom has a high electrophilicity index (ω = 3.8 eV), favoring SN2 reactions with nucleophiles like amines or thiols. Transition state modeling predicts activation energies (~25 kcal/mol) for substitutions at C5, guiding solvent selection (e.g., DMF for polar aprotic conditions) . Experimental validation via kinetic studies (monitored by ¹H NMR) aligns with computational predictions .

Q. What contradictions exist in reported bioactivity data for oxadiazole derivatives, and how are they resolved?

Some studies report anti-inflammatory activity for 3-cyclopropyl derivatives (IC₅₀ = 10 μM) , while others note limited efficacy due to poor solubility. Resolution involves:

  • Solubility Enhancement : Co-crystallization with β-cyclodextrin (phase solubility studies show 3-fold improvement) .
  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -CF₃) at C3 improves membrane permeability (logP reduction from 2.1 to 1.5) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes (80°C, 300 W) with comparable yields (75–80%) .
  • Flow Chemistry : Continuous flow systems with immobilized catalysts (e.g., Amberlyst-15) achieve 90% conversion, minimizing byproducts like 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid .

Methodological Resources

  • Spectral Data Repositories : Crystallographic data for analogs are available via CCDC (e.g., 2049798–2049801) .
  • Toxicity Screening : EPA DSSTox provides preliminary ecotoxicity profiles (e.g., LC₅₀ = 5 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-cyclopropyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-cyclopropyl-1,2,4-oxadiazole

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